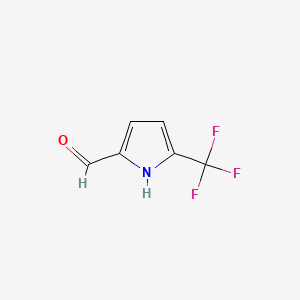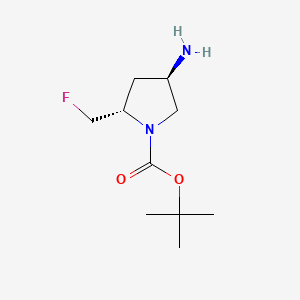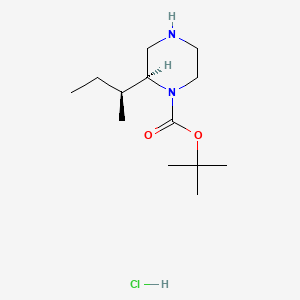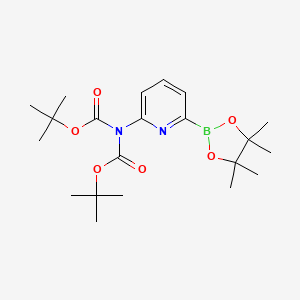![molecular formula C15H14BrNO2 B571850 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine CAS No. 1365272-45-2](/img/structure/B571850.png)
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine” is a chemical compound with the CAS Number: 1365272-45-2 . It has a molecular weight of 320.19 and its IUPAC name is 4-(4-bromo-1-naphthoyl)morpholine .
Molecular Structure Analysis
The linear formula of “4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine” is C15H14BrNO2 . The InChI code is 1S/C15H14BrNO2/c16-14-6-5-13 (11-3-1-2-4-12 (11)14)15 (18)17-7-9-19-10-8-17/h1-6H,7-10H2 .Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .
Aplicaciones Científicas De Investigación
Morpholine Oligomers and Gene Function
Morpholine derivatives, particularly morpholino oligos, have been extensively studied for their ability to inhibit gene function across various model organisms. This approach offers a relatively straightforward method to study gene function, indicating the potential utility of morpholine derivatives, including specific compounds like 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine, in genetic research and therapy (Heasman, 2002).
Pharmacological Interest in Morpholine Derivatives
Morpholine and its derivatives have shown a broad spectrum of pharmacological activities due to their presence in various organic compounds designed for diverse activities. Recent studies have summarized the pharmacological profiles of morpholine derivatives, highlighting their potential in developing new therapeutic agents (Asif & Imran, 2019).
Antioxidant Activity Determination
Research on antioxidants, including those potentially related to morpholine derivatives, is significant across various fields. Analytical methods to determine antioxidant activity, such as the ORAC and FRAP tests, provide essential tools for assessing the efficacy of compounds including morpholine-based molecules in combating oxidative stress (Munteanu & Apetrei, 2021).
Synthetic Routes and Pharmaceutical Applications
The development of synthetic routes for compounds like rivaroxaban, involving intermediates that could be structurally related to 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine, underscores the importance of morpholine derivatives in pharmaceutical manufacturing. Such studies reveal the commercial and therapeutic potential of these compounds (Zhang Fu-li, 2012).
Biodegradation and Environmental Impact
Research into the biodegradation of phthalates and their esters by bacteria has implications for environmental health and potentially for compounds with structural similarities to morpholine derivatives. Understanding the microbial degradation pathways of synthetic organic chemicals, including morpholine-based compounds, is crucial for assessing their environmental impact and developing strategies for bioremediation (Keyser et al., 1976).
Safety And Hazards
Propiedades
IUPAC Name |
(4-bromonaphthalen-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXMIGZYWZLTEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742899 |
Source


|
| Record name | (4-Bromonaphthalen-1-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine | |
CAS RN |
1365272-45-2 |
Source


|
| Record name | (4-Bromonaphthalen-1-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

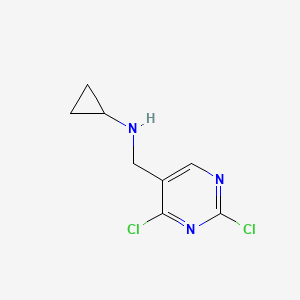
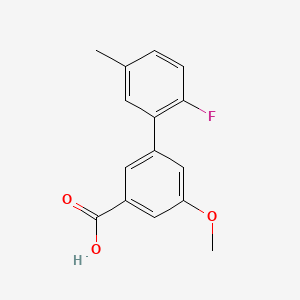
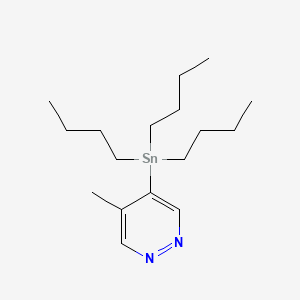
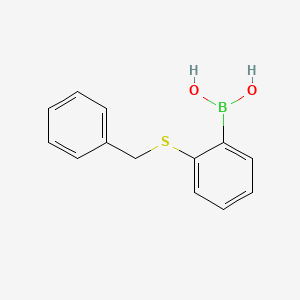
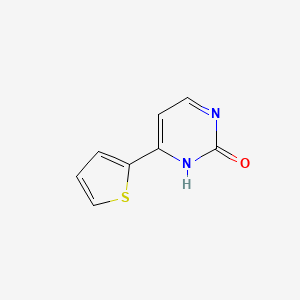
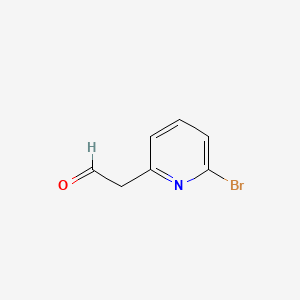
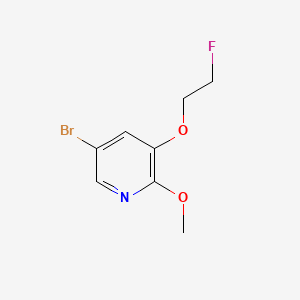
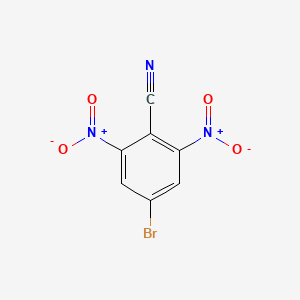
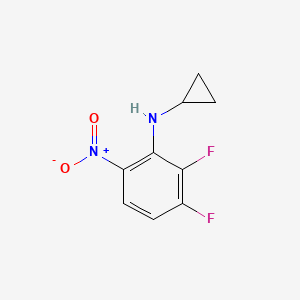
![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)
